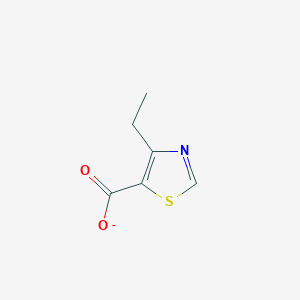
4-Ethyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1,3-thiazole-5-carboxylate is a heterocyclic organic compound featuring a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,3-thiazole-5-carboxylate typically involves the cyclization of ethyl isocyanoacetate with α-oxodithioesters in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in ethanol . Another method involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The C-5 position of the thiazole ring is susceptible to electrophilic substitution due to the electron density provided by the sulfur atom.
Nucleophilic Substitution: The C-2 position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are utilized.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Ethyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and antitumor agent.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 4-Methyl-1,3-thiazole-5-carboxylate
- 2-Amino-4-methylthiazole-5-carboxylate
- 4-Ethoxycarbonyl-5-acylthiazoles
Comparison: 4-Ethyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Properties
Molecular Formula |
C6H6NO2S- |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-ethyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9)/p-1 |
InChI Key |
JUJNNKYDFBHNOW-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(SC=N1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


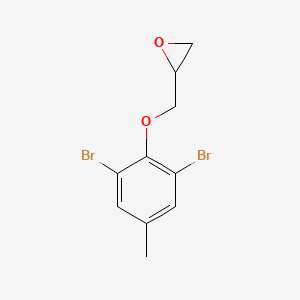
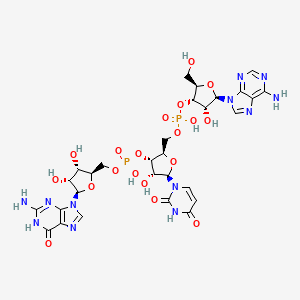

![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
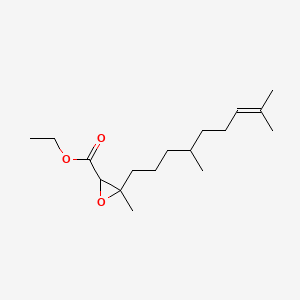
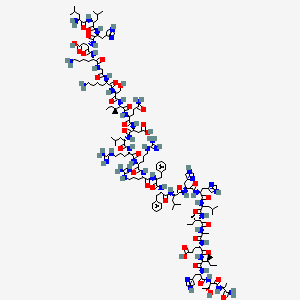
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)
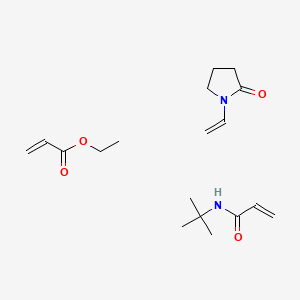


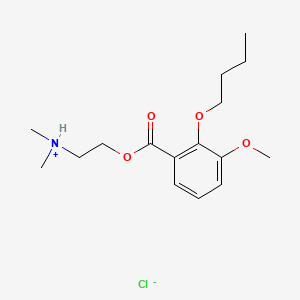
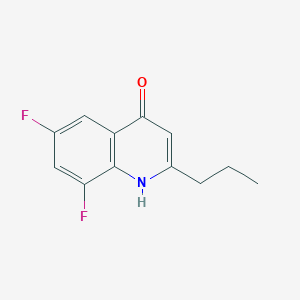

![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)
